2-vinylbenzoic acid physical and chemical properties
2-vinylbenzoic acid physical and chemical properties
An In-depth Technical Guide to 2-Vinylbenzoic Acid: Properties, Reactivity, and Applications
Introduction
2-Vinylbenzoic acid (2-VBA) is a bifunctional organic molecule of significant interest in polymer science and medicinal chemistry. As a derivative of both styrene and benzoic acid, it possesses a unique molecular architecture featuring a polymerizable vinyl group and a versatile carboxylic acid moiety positioned in an ortho configuration. This arrangement allows 2-VBA to serve as a valuable monomer for the synthesis of functional polymers with tailored properties, and as a strategic building block in the design of complex organic molecules. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and key applications of 2-vinylbenzoic acid for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and chemical characteristics of 2-VBA are fundamental to its handling, reactivity, and application. These properties are dictated by the interplay between the aromatic ring, the electron-withdrawing carboxylic acid group, and the conjugated vinyl group.
Identification and Core Properties
The fundamental identifiers and physical properties of 2-vinylbenzoic acid are summarized below. The solid, crystalline nature at room temperature is typical for a molecule of this size and polarity.
| Property | Value | Reference |
| IUPAC Name | 2-Ethenylbenzoic acid | [1] |
| CAS Number | 27326-43-8 | |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | White to pale yellow solid/powder | [2] |
| Melting Point | 93-95 °C | [2] |
| SMILES | OC(=O)c1ccccc1C=C | |
| InChI Key | XUDBVJCTLZTSDC-UHFFFAOYSA-N | [1][3] |
Solubility Profile
While extensive quantitative solubility data for 2-VBA is not widely published, a qualitative profile can be reliably inferred from its structure and comparison with benzoic acid.[4][5][6][7] The presence of the polar carboxylic acid group allows for hydrogen bonding, granting some solubility in polar protic solvents. The aromatic ring and vinyl group contribute to its nonpolar character, enabling dissolution in many organic solvents.
-
Polar Protic Solvents: Sparingly soluble in water. Solubility is expected to be low in neutral water but will increase significantly in basic aqueous solutions (pH > pKa) due to deprotonation to the highly soluble carboxylate salt. It is soluble in alcohols like methanol and ethanol.[5][6]
-
Polar Aprotic Solvents: Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Nonpolar Solvents: Soluble in chlorinated solvents like dichloromethane and chloroform; sparingly soluble to insoluble in alkanes like hexanes.
Acidity (pKa)
The vinyl group is generally considered weakly electron-withdrawing through resonance and weakly electron-donating through induction. Its placement at the ortho position introduces steric and electronic effects that differentiate it from the para isomer. The ortho-vinyl group may hinder the solvation of the carboxylate anion, which would typically decrease acidity (increase pKa). Conversely, electronic interactions could slightly stabilize the conjugate base. Therefore, the pKa of 2-vinylbenzoic acid is expected to be reasonably close to that of benzoic acid, likely within the 4.0-4.5 range. Accurate determination would require experimental measurement via titration.[10][11][12]
Spectroscopic Profile
The structural features of 2-VBA give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the molecular structure. The proton (¹H) and carbon (¹³C) NMR spectra show characteristic signals for the vinyl, aromatic, and carboxylic acid protons.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment |
| ¹H | ~11-13 | broad singlet | Carboxylic Acid (-COO H) |
| 8.06 | doublet, J = 7.6 | Aromatic CH ortho to -COOH | |
| 7.63-7.54 | multiplet | Aromatic CH & Vinyl CH | |
| 7.39-7.36 | multiplet | Aromatic CH | |
| 5.68 | doublet, J = 17.2 | Vinyl CH (trans to ring) | |
| 5.40 | doublet, J = 11.2 | Vinyl CH (cis to ring) | |
| ¹³C | 173.1 | - | Carbonyl (C =O) |
| 140.8 | - | Aromatic C -COOH | |
| 136.2 | - | Vinyl -C H= | |
| 133.3 | - | Aromatic C H | |
| 131.5 | - | Aromatic C H | |
| 127.8 | - | Aromatic C H | |
| 127.7 | - | Aromatic C -CH=CH₂ | |
| 127.2 | - | Aromatic C H | |
| 117.0 | - | Vinyl =C H₂ | |
| Data acquired in CDCl₃. The carboxylic acid proton signal may be broad and its chemical shift is highly dependent on solvent and concentration. Data sourced from[2]. |
Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-VBA is dominated by absorptions from its key functional groups.
-
O-H Stretch: A very broad absorption band is expected from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[13]
-
C-H Stretch (Aromatic/Vinyl): Sharp peaks typically appear just above 3000 cm⁻¹ (3100-3000 cm⁻¹).
-
C=O Stretch: A strong, sharp absorption band is expected around 1700-1680 cm⁻¹ for the conjugated carboxylic acid carbonyl group.[13]
-
C=C Stretch: Absorptions for the vinyl and aromatic C=C double bonds are expected in the 1640-1450 cm⁻¹ region.
-
C-O Stretch: A band corresponding to the C-O single bond of the carboxylic acid should appear in the 1320-1210 cm⁻¹ region.[13]
UV-Visible (UV-Vis) Spectroscopy
2-Vinylbenzoic acid contains two primary chromophores: the benzoic acid system and the styrenyl system. The extended conjugation between the vinyl group and the benzene ring results in characteristic UV absorption maxima. For benzoic acid in an acidic medium, absorption maxima are observed around 230 nm and 274 nm.[14][15] The additional conjugation from the vinyl group in 2-VBA is expected to cause a bathochromic (red) shift, moving these peaks to slightly longer wavelengths.[16]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 2-vinylbenzoic acid (MW = 148.16) is expected to show a clear molecular ion peak (M⁺) at m/z = 148.[1][17] Key fragmentation patterns would include:
-
Loss of -OH (m/z 131): From the carboxylic acid group.
-
Loss of -COOH (m/z 103): Decarboxylation to give a styrene radical cation.
Chemical Reactivity and Synthesis
The utility of 2-VBA stems from its dual reactivity, allowing for selective modification at either the carboxylic acid or the vinyl group.
Caption: Dual reactivity pathways of 2-vinylbenzoic acid.
Synthesis Protocol: Suzuki-Type Coupling
A reliable method for synthesizing 2-VBA involves a Suzuki-type coupling reaction, which offers good yields and specificity.[2]
Workflow:
Caption: Synthesis workflow for 2-vinylbenzoic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 2-carboxybenzenediazonium tosylate (1.0 eq) and potassium vinyltrifluoroborate (1.5 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent system (e.g., an aqueous solvent mixture) and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating for the required time (e.g., 6-12 hours), monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, perform an aqueous workup. Acidify the aqueous layer with HCl to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Representative Reaction: Fischer Esterification
The carboxylic acid group readily undergoes esterification, a common transformation for modifying its properties or for use as a protecting group.[18][19]
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve 2-vinylbenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress via TLC.
-
Solvent Removal: After cooling, remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
-
Purification: Purify the ester product by column chromatography or distillation if necessary.
Free-Radical Polymerization
The vinyl group of 2-VBA allows it to undergo polymerization to form poly(2-vinylbenzoic acid), a functional polymer with pH-responsive properties.[20][21][22][23]
Step-by-Step Methodology:
-
Monomer and Initiator: In a Schlenk flask, dissolve 2-vinylbenzoic acid (monomer) and a radical initiator (e.g., azobisisobutyronitrile, AIBN, ~1 mol%) in a suitable anhydrous solvent (e.g., dioxane or DMF).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in an oil bath preheated to the initiator's decomposition temperature (e.g., 60-80 °C for AIBN) and stir for 12-24 hours.
-
Precipitation: After cooling, precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexanes).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Applications in Research and Drug Development
The unique structure of 2-VBA makes it a powerful tool in materials science and pharmaceutical research.
Functional Monomer for "Smart" Polymers
2-VBA is primarily used as a functional monomer. Its polymerization yields poly(2-vinylbenzoic acid), an anionic polyelectrolyte. The carboxylic acid groups along the polymer backbone are deprotonated at pH values above their apparent pKa, rendering the polymer soluble in aqueous media. At low pH, the groups become protonated and neutral, causing the polymer to become hydrophobic and collapse or precipitate. This pH-responsive behavior is the basis for its use in "smart" materials that respond to environmental changes.[24][25]
pH-Responsive Drug Delivery Systems
In drug development, polymers derived from 2-VBA can be used to create advanced drug delivery systems.[9][24] Cationic (amine-containing) drugs can be loaded onto the anionic polymer backbone via electrostatic interactions. The resulting polymer-drug complex can be formulated into nanoparticles or hydrogels.
Mechanism of Action:
-
Encapsulation: In a neutral or basic environment, the polymer is deprotonated (poly-COO⁻) and electrostatically binds the protonated drug (Drug-NH₃⁺).
-
Targeted Release: In an acidic environment, such as in endosomes/lysosomes within cancer cells (pH ~5.0-6.5) or in the stomach, the carboxylic acid groups on the polymer become protonated (poly-COOH).
-
Destabilization: This protonation neutralizes the polymer backbone, disrupting the electrostatic interaction and triggering the release of the drug payload specifically in the acidic target area.
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